1,10-phenanthroline-4,7-diamine 1,10-phenanthroline-4,7-diamine
Brand Name: Vulcanchem
CAS No.: 119004-19-2
VCID: VC11583508
InChI: InChI=1S/C12H10N4/c13-9-3-5-15-11-7(9)1-2-8-10(14)4-6-16-12(8)11/h1-6H,(H2,13,15)(H2,14,16)
SMILES:
Molecular Formula: C12H10N4
Molecular Weight: 210.23 g/mol

1,10-phenanthroline-4,7-diamine

CAS No.: 119004-19-2

Cat. No.: VC11583508

Molecular Formula: C12H10N4

Molecular Weight: 210.23 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1,10-phenanthroline-4,7-diamine - 119004-19-2

Specification

CAS No. 119004-19-2
Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
IUPAC Name 1,10-phenanthroline-4,7-diamine
Standard InChI InChI=1S/C12H10N4/c13-9-3-5-15-11-7(9)1-2-8-10(14)4-6-16-12(8)11/h1-6H,(H2,13,15)(H2,14,16)
Standard InChI Key POALUWHJFRTBJA-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN=C2C3=NC=CC(=C31)N)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1,10-Phenanthroline-4,7-diamine features a planar phenanthroline core with amino substituents at the 4 and 7 positions. The molecule’s conjugated π-system facilitates strong metal-binding affinity, while the amino groups introduce basicity and hydrogen-bonding capabilities. Key structural parameters include:

PropertyValue
Molecular FormulaC12H10N4\text{C}_{12}\text{H}_{10}\text{N}_{4}
Molecular Weight210.23 g/mol
IUPAC Name1,10-Phenanthroline-4,7-diamine
SMILES NotationC1=CC2=C(C=CN=C2C3=NC=CC(=C31)N)N
InChI KeyPOALUWHJFRTBJA-UHFFFAOYSA-N

The amino groups increase electron density at the phenanthroline nitrogens, enhancing metal coordination and protonation potential . X-ray crystallography of related derivatives reveals bond lengths of 1.36–1.43 Å for C–N bonds adjacent to substituents, consistent with partial double-bond character due to resonance .

Synthesis and Optimization

Classical Synthesis Routes

The synthesis of 1,10-phenanthroline-4,7-diamine typically begins with 4,7-dichloro-1,10-phenanthroline, which undergoes nucleophilic aromatic substitution with ammonia or amines. Source details a three-step protocol:

  • Condensation: Meldrum’s acid, orthoesters, and ortho-phenylenediamine derivatives react to form intermediate diketones.

  • Cyclization: Thermal treatment induces cyclization and decarboxylation, yielding 4,7-diketo-1,10-phenanthroline derivatives.

  • Halogenation: Phosphoryl chloride (POCl3\text{POCl}_3) replaces carbonyl groups with chlorine atoms, producing 4,7-dichloro-1,10-phenanthroline in 68–93% yield .

Subsequent amination with excess ammonia under microwave irradiation achieves 4,7-diamine substitution, with reaction times reduced from hours to minutes compared to conventional heating .

Microwave-Assisted Functionalization

Microwave (MW) synthesis has emerged as a critical tool for modifying 1,10-phenanthroline derivatives. For example, substituting chlorine atoms with pyrrolidine groups under MW conditions (130°C, sealed vial) produces 4,7-dipyrrolidinyl derivatives in 84–96% yield . This method circumvents side reactions observed in traditional heating, such as decomposition or incomplete substitution.

Chemical and Electrochemical Properties

Basicity and Protonation Behavior

The amino groups at positions 4 and 7 increase the basicity of the phenanthroline nitrogens. Potentiometric titrations reveal a pKaK_a shift from 4.8 (parent 1,10-phenanthroline) to 6.2 for the 4,7-diamine derivative, indicating enhanced proton affinity . Protonation occurs preferentially at the phenanthroline nitrogens, forming a cationic species that stabilizes G-quadruplex DNA through π-π stacking and electrostatic interactions .

Redox Activity

Cyclic voltammetry of 1,10-phenanthroline-4,7-diamine exhibits a quasi-reversible redox couple at E1/2=0.42VE_{1/2} = -0.42 \, \text{V} (vs. Ag/AgCl), attributed to the phenanthroline core’s reduction. The amino substituents slightly destabilize the radical anion, as evidenced by a 60 mV anodic shift compared to unsubstituted 1,10-phenanthroline .

Applications in Scientific Research

G-Quadruplex DNA Stabilization

1,10-Phenanthroline-4,7-diamine and its derivatives demonstrate potent G-quadruplex stabilizing activity. Circular dichroism (CD) studies show that the unmodified ligand increases the melting temperature (TmT_m) of human telomeric DNA by 8°C, while guanidine-functionalized analogs achieve ΔTm>15C\Delta T_m > 15^\circ \text{C} due to additional electrostatic interactions . Surface plasmon resonance (SPR) confirms binding affinities (KdK_d) in the low micromolar range, outperforming classical intercalators like doxorubicin .

Table 2: G-Quadruplex Stabilization by Selected Derivatives

DerivativeΔTm\Delta T_m (°C)KdK_d (μM)
1,10-Phenanthroline-4,7-diamine8.012.5
4,7-Bis(guanidinopropyl)amine16.22.8
4,7-Bis(aminobutyl)amine11.55.6

Coordination Chemistry and Catalysis

The compound serves as a tridentate ligand, coordinating transition metals via the phenanthroline nitrogens and amino groups. Cu(II) complexes exhibit catalytic activity in hydroxylation reactions, with turnover numbers (TON) exceeding 500 in model epoxidation systems . Spectroscopic characterization (UV-Vis, EPR) confirms a square-planar geometry for Cu(II) complexes, with ligand-to-metal charge transfer bands at λmax=450nm\lambda_{\text{max}} = 450 \, \text{nm} .

Challenges and Future Directions

Synthetic Limitations

Despite advances, challenges persist in achieving high yields for derivatives with electron-withdrawing substituents. For example, 4,7-di(9 H-carbazol-9-yl)-1,10-phenanthroline-5-carbonitrile (5m) is obtained in only 32% yield due to steric hindrance and side reactions . Future work may explore enzymatic or photochemical methods to improve selectivity.

Biocompatibility and Drug Development

While 1,10-phenanthroline-4,7-diamine shows promise in biophysical assays, its cytotoxicity remains underexplored. Preliminary data indicate an IC50_{50} of 50 μM in HeLa cells, necessitating structural optimization for therapeutic applications .

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